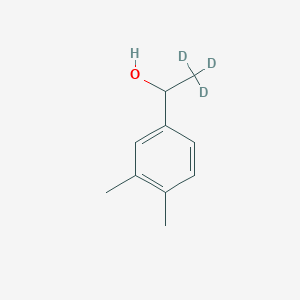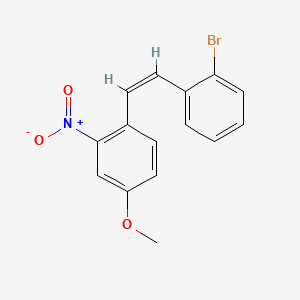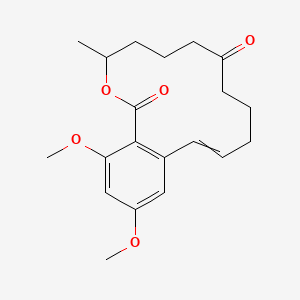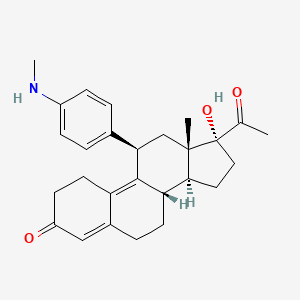
13-O-Acetyl Papaveroxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-O-Acetyl Papaveroxine is a compound found in Papaver somniferum, commonly known as the opium poppy. It is a natural alkaloid that has been used for centuries in traditional medicine for its analgesic, anti-inflammatory and sedative properties. The compound is also known to have a variety of other medicinal applications, including antiviral, anti-cancer, anti-diabetic and anti-bacterial properties. In recent years, this compound has gained increasing attention due to its potential therapeutic applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Development of an Indirect Competitive ELISA for Papaverine Determination
- A study focused on developing an enzyme-linked immunosorbent assay (ELISA) for papaverine determination. This assay could be applied in medical diagnostics and pharmacological research to measure papaverine levels in biological samples, which might have implications for studying similar compounds like 13-O-Acetyl Papaveroxine (Jin Yan et al., 2005).
Spasmolytic and Bronchodilatory Properties of Essential Oils
- Research on the essential oil of Nepeta cataria, which showed spasmolytic and bronchodilatory effects, mentioned papaverine as a comparative standard due to its known pharmacological activities. This highlights papaverine's role in gastrointestinal and respiratory disorder treatments, suggesting a potential research interest for this compound in similar applications (A. Gilani et al., 2009).
Papaverine's Role in Vasodilation and Cardiovascular Treatments
- Studies have detailed papaverine's use as a vasodilator, especially in treatments involving the cardiovascular system. This includes its application in preventing vasospasm in coronary artery bypass graft surgeries and its potential benefits in treating conditions like cerebral vasospasm. Such research underscores the medical significance of papaverine, hinting at possible areas of interest for compounds like this compound in vascular health and therapy (Y. Gao et al., 2002).
Inhibition of Mitochondrial Metabolism and Radiosensitization
- Papaverine and its derivatives have been studied for their ability to inhibit mitochondrial metabolism and sensitize solid tumors to radiation therapy. This demonstrates a novel therapeutic application of papaverine in oncology, particularly in enhancing the effectiveness of radiation treatment for cancer patients. This area of research could be relevant for exploring the effects of this compound in cancer therapy and mitochondrial metabolism (M. Benej et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 13-O-Acetyl Papaveroxine are the enzymes involved in its biosynthesis, which are encoded by genes clustered on the genome of Papaver somniferum, the opium poppy . These enzymes play a crucial role in the transformation of the simple alkaloid norlaudanosoline into noscapine .
Mode of Action
The mode of action of this compound involves a series of enzymatic transformations. Two cytochromes P450 catalyze hydroxylations at C13 and C8 on the protoberberine scaffold, the latter step inducing ring opening and the formation of an aldehyde moiety . Acetylation at C13 before C8 hydroxylation introduces a protective group subsequently hydrolyzed by a carboxylesterase, which triggers rearrangement to a cyclic hemiacetal .
Biochemical Pathways
The biochemical pathway of this compound is part of the larger noscapine biosynthesis pathway. This pathway involves a 14-step biosynthetic process from the simple alkaloid norlaudanosoline, achieved by a yeast strain expressing 16 heterologous plant enzymes . The removal of an acetyl group from papaveroxine leads to the production of narcotinehemiacetal, which is finally converted to noscapine by a dehydrogenase/reductase enzyme .
Result of Action
The result of the action of this compound is the production of noscapine, a potential anticancer drug . Noscapine and several semisynthetic analogs display anticancer properties by binding tubulin and arresting tumor cell mitosis .
Action Environment
The action environment of this compound is primarily within the cells of the opium poppy, where the biosynthesis of noscapine occurs . Environmental factors such as temperature, pH, and nutrient availability could potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 13-O-Acetyl Papaveroxine involves the acetylation of Papaveroxine at the 13th position.", "Starting Materials": [ "Papaveroxine", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ { "Step 1": "Papaveroxine is dissolved in chloroform and pyridine is added to it." }, { "Step 2": "Acetic anhydride is added dropwise to the above mixture while stirring." }, { "Step 3": "The reaction mixture is stirred for 12-24 hours at room temperature." }, { "Step 4": "Sodium bicarbonate solution is added to the reaction mixture to neutralize the excess pyridine." }, { "Step 5": "The mixture is then extracted with chloroform and the organic layer is dried over anhydrous sodium sulfate." }, { "Step 6": "The solvent is removed under reduced pressure and the residue obtained is purified by column chromatography to obtain 13-O-Acetyl Papaveroxine." } ] } | |
| 1642137-74-3 | |
Molekularformel |
C₂₄H₂₇NO₈ |
Molekulargewicht |
457.47 |
Synonyme |
6-[(S)-(Acetyloxy)[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)







